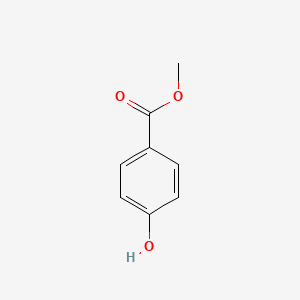

Methyl 4-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water (w/w): 0.25% at 20 °C; 0.30% at 25 °C

Solubilities in various solvents[Table#2967]

Slightyl soluble in water; very soluble in ethanol, ether, acetone; soluble in trfluoroacetic acid

For more Solubility (Complete) data for METHYLPARABEN (6 total), please visit the HSDB record page.

2.5 mg/mL at 25 °C

Synonyms

Canonical SMILES

Antimicrobial Preservative

The primary application of methylparaben in research is as an antimicrobial preservative. It effectively inhibits the growth of bacteria, fungi, and yeast []. This property makes it a valuable tool for researchers who need to extend the shelf life of biological samples, cultures, and reagents. Methylparaben's broad-spectrum antimicrobial activity allows researchers to maintain the integrity of their experiments for extended periods [].

Food Science Research

Methylparaben's antimicrobial properties are also utilized in food science research. Studies investigate its effectiveness in preventing spoilage and microbial growth in food products. This research helps develop strategies for food preservation and maintaining food safety during storage and transportation.

Potential Neuroprotective Effects

Emerging research explores the potential neuroprotective properties of methylparaben. Some studies suggest it may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, this area of research is ongoing, and further studies are needed to understand the mechanisms and potential therapeutic applications of methylparaben's neuroprotective effects [].

Allergic Response Studies

Methylparaben's ability to induce allergic reactions makes it a valuable tool in allergy research. Standardized forms of methylparaben are used in patch tests to identify allergies in patients []. This application helps in diagnosing contact dermatitis and other allergic skin conditions [].

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is an organic compound with the chemical formula . It is the methyl ester of p-hydroxybenzoic acid and belongs to a class of compounds known as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Methyl 4-hydroxybenzoate is a white crystalline solid that is soluble in alcohol and slightly soluble in water. It has a boiling point of approximately 270–280 °C and is considered non-toxic and non-carcinogenic .

Naturally, methyl 4-hydroxybenzoate can be found in various fruits, including blueberries and cloudberries, and it also serves as a pheromone in certain insects . Its widespread use in consumer products has led to extensive research into its safety and biological effects.

- Hydrolysis: In the presence of water, methyl 4-hydroxybenzoate can be hydrolyzed to yield p-hydroxybenzoic acid and methanol. This reaction is catalyzed by acids or bases.

- Esterification: It can also react with alcohols to form other esters of p-hydroxybenzoic acid.

- Photodegradation: When exposed to UV light, methyl 4-hydroxybenzoate may undergo photodegradation, potentially leading to the formation of reactive species that can cause DNA damage .

Methyl 4-hydroxybenzoate exhibits several biological activities:

- Antimicrobial Properties: It is effective against a wide range of bacteria and fungi, making it a popular choice as a preservative in food and cosmetic formulations .

- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties by increasing histamine release and modulating immune responses .

- Estrogenic Activity: Methyl 4-hydroxybenzoate has been shown to mimic estrogen in certain assays, raising concerns about its potential endocrine-disrupting effects .

Methyl 4-hydroxybenzoate is synthesized primarily through the esterification of p-hydroxybenzoic acid with methanol. This process typically involves the following steps:

- Mixing p-hydroxybenzoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid).

- Heating the mixture under reflux conditions to facilitate the reaction.

- Neutralizing the resulting acid with a base (e.g., sodium hydroxide).

- Crystallizing the product from the solution through cooling.

- Purifying the crystallized methyl 4-hydroxybenzoate through washing and drying processes .

Methyl 4-hydroxybenzoate is utilized in various industries:

- Cosmetics: As a preservative in lotions, creams, and other personal care products to prevent microbial growth.

- Pharmaceuticals: Used in ointments and creams for its antifungal properties.

- Food Industry: Acts as a preservative to extend shelf life by inhibiting microbial contamination .

Studies have shown that methyl 4-hydroxybenzoate interacts with various biological systems:

- Absorption and Metabolism: It is readily absorbed through the skin and gastrointestinal tract, where it is metabolized into p-hydroxybenzoic acid and other conjugates that are excreted in urine .

- Skin Reactions: While generally considered safe at low concentrations, some individuals may experience allergic reactions or skin irritation upon exposure .

- Endocrine Disruption: Research indicates potential estrogenic effects, which could have implications for reproductive health .

Methyl 4-hydroxybenzoate belongs to the paraben family, which includes several other compounds with similar structures but varying chain lengths or functional groups. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl 4-hydroxybenzoate | C9H10O3 | Longer ethyl chain; used similarly as a preservative |

| Propyl 4-hydroxybenzoate | C10H12O3 | More potent antimicrobial properties than methyl paraben |

| Butyl 4-hydroxybenzoate | C11H14O3 | Greater lipophilicity; potentially more toxic |

| Benzylparaben | C13H12O3 | Contains a benzyl group; used in cosmetics |

Methyl 4-hydroxybenzoate is unique among these compounds due to its lower toxicity profile and widespread acceptance in food and cosmetic applications compared to its higher-chain counterparts .

Thermodynamic Parameters

Melting Point and Phase Transition Behavior

Methyl 4-hydroxybenzoate exhibits well-characterized melting behavior with a melting point range typically reported between 125-128°C in most pharmaceutical and chemical specifications [1] [2] [3] [4]. However, more comprehensive studies indicate a broader range of 126-131°C, reflecting variations due to purity levels and measurement conditions [1] [5] [2] [6] [7]. The compound demonstrates polymorphic behavior, which significantly influences its phase transition characteristics.

Four distinct polymorphic forms have been comprehensively characterized through thermomicroscopy, infrared spectroscopy, and X-ray crystallography [6] [7]. Form I (1-I), the thermodynamically stable polymorph at room temperature, exhibits a melting point of 126°C and crystallizes in the monoclinic space group Cc [6] [7]. The metastable polymorphs include Form III (1-III) with a melting point of 109°C, Form 1-107 melting at 107°C, and Form 1-112 melting at 112°C [7]. All polymorphs contain identical O–H···O=C connected catemer motifs, but the geometry of the resulting hydrogen-bonded chains differs substantially in each form [7].

The enthalpy of fusion has been measured using differential scanning calorimetry at 26.4 kJ/mol [8]. Phase transition studies reveal that the polymorphic system exhibits monotropic behavior, where the metastable forms do not convert to the stable form upon heating below their respective melting points [7]. The eutectic composition with p-hydroxybenzoic acid has been determined to be 85.84 mol% methyl 4-hydroxybenzoate and 14.16 mol% p-hydroxybenzoic acid, with a eutectic temperature of 117.4°C [9].

| Polymorph | Melting Point (°C) | Space Group | Stability | Crystal System |

|---|---|---|---|---|

| Form I (1-I) | 126 | Cc | Stable (room temperature) | Monoclinic |

| Form III (1-III) | 109 | Not specified | Metastable | Monoclinic |

| Form 1-107 | 107 | Not specified | Metastable | Not specified |

| Form 1-112 | 112 | Not specified | Metastable | Not specified |

Boiling Point and Volatility Characteristics

The boiling point of methyl 4-hydroxybenzoate ranges from 265.5°C to 298.6°C at standard atmospheric pressure (760 mmHg), with most sources reporting values within 270-280°C [5] [2] [10] [3]. The variation in reported boiling points reflects differences in measurement techniques and sample purity. Some sources report the boiling point at 298.6°C (760 mmHg) [5] [2], while others indicate a range of 270-280°C [3] or 265.5±13.0°C [10].

The compound exhibits low volatility at ambient temperatures, characterized by extremely low vapor pressure values. At 20°C, the vapor pressure is less than 1 hPa [11], while at 25°C, it ranges from essentially zero to 7.00×10⁻² mmHg (equivalent to 9.33 Pa) [12] [10]. The vapor density is 5.23 times that of air [11], indicating that the vapor is significantly denser than air when present.

The decomposition temperature coincides closely with the boiling point range at 270-280°C [11] [10], suggesting that the compound undergoes thermal decomposition rather than clean vaporization at atmospheric pressure. Under controlled heating conditions, methyl 4-hydroxybenzoate first degrades into p-hydroxybenzoic acid through hydrolysis and then further decomposes to phenol after decarboxylation when heated at 200°C [13].

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 265.5-298.6°C | 760 mmHg |

| Vapor Pressure | <1 hPa | 20°C |

| Vapor Pressure | 0.0±0.6 to 7.00×10⁻² mmHg | 25°C |

| Vapor Density | 5.23 | Air = 1.0 |

| Decomposition Temperature | 270-280°C | Atmospheric pressure |

Solubility Profile in Diverse Solvent Systems

Methyl 4-hydroxybenzoate demonstrates limited aqueous solubility with pronounced temperature dependence. At 15°C, the solubility in water is 0.1264 g/100g of solvent [14]. This increases to 0.203 g/100g (equivalent to 2.03 g/L) at 20°C [14] [15] [3] and further to 0.2434 g/100g (2.4 g/L) at 25°C [14] [12] [3]. The solubility shows substantial enhancement at elevated temperatures, reaching 0.6341 g/100g at 50°C [14].

The compound exhibits markedly different solubility characteristics in organic solvents. In methanol, it achieves a solubility of 50 mg/mL, forming clear, colorless solutions [16]. Ethanol, acetone, and diethyl ether all demonstrate very high solubility for methyl 4-hydroxybenzoate [14] [16] [3]. The compound is also soluble in trifluoroacetic acid [14], indicating compatibility with strongly acidic organic systems.

Specialized solvent systems show unique solubility patterns. In warm oil, the solubility is 1 g/40 mL, while in warm glycerol, it dissolves at a concentration of 1 g/70 mL [16]. These characteristics make methyl 4-hydroxybenzoate suitable for formulation in various pharmaceutical and cosmetic vehicles.

The solvent-dependent infrared spectroscopy studies in 17 different organic solvents reveal that solvent-solute interactions significantly influence the compound's behavior [17]. The carbonyl stretching vibration frequencies correlate with solvent acceptor numbers and linear solvation energy relationships, indicating substantial hydrogen bonding interactions with protic solvents [17].

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | 0.1264 g/100g | 15°C |

| Water | 0.203 g/100g (2.03 g/L) | 20°C |

| Water | 0.2434 g/100g (2.4 g/L) | 25°C |

| Water | 0.6341 g/100g | 50°C |

| Methanol | 50 mg/mL (clear, colorless) | Room temperature |

| Ethanol | Very soluble | Room temperature |

| Acetone | Very soluble | Room temperature |

| Diethyl Ether | Very soluble | Room temperature |

Partition Coefficient (log P) and Lipophilicity

The octanol-water partition coefficient of methyl 4-hydroxybenzoate has been determined as log Kow = 1.96 at 25°C [12], indicating moderate lipophilicity. The corresponding partition coefficient (Pow) value is 95.5 at 22°C [11]. Various computational methods yield log P values ranging from 1.179 to 1.87 [8] [10], with the Crippen calculated property method giving 1.179 [8] and other estimation methods providing values up to 1.87 [10].

The experimental determination of partition coefficients has been achieved through high-pressure liquid chromatography methods, providing direct measurement capabilities with a measurable range in log P from -0.3 to +3.7 [18]. The moderate lipophilicity classification is consistent with the compound's biological activity and membrane permeation characteristics.

Surface area approaches to partition coefficient determination have been employed using computer programs to calculate atomic contributions to surface area for benzene derivatives [19]. These computational methods provide reliable estimates with standard errors for calculated logarithm values, supporting the experimental determinations.

The partition coefficient data indicates that methyl 4-hydroxybenzoate exhibits balanced hydrophilic and lipophilic properties, making it suitable for pharmaceutical formulations requiring moderate membrane permeability without excessive lipophilicity that could lead to bioaccumulation concerns [11].

| Parameter | Value | Temperature/Conditions |

|---|---|---|

| log Kow (octanol-water) | 1.96 | 25°C |

| log P (calculated) | 1.179-1.87 | Various methods |

| Partition Coefficient (Pow) | 95.5 | 22°C |

| Lipophilicity Classification | Moderately lipophilic | Based on log P values |

Vapor Pressure and Atmospheric Stability

Methyl 4-hydroxybenzoate demonstrates excellent atmospheric stability under normal environmental conditions [10] [3]. The extremely low vapor pressure ensures minimal volatilization at ambient temperatures, with values less than 1 hPa at 20°C [11] and ranging from essentially zero to 7.00×10⁻² mmHg at 25°C [12] [10].

The compound exhibits stability against hydrolysis under usual conditions of sterilization, including heating at temperatures up to 150°C [13]. However, it hydrolyzes in alkaline solutions, producing p-hydroxybenzoic acid and methanol [13]. In strongly alkaline solutions, complete hydrolysis occurs with subsequent ionization of the carboxylic acid product [13].

Stability studies demonstrate that methyl 4-hydroxybenzoate remains stable in 67 mM phosphate buffer at pH 7.4 after 24 hours of incubation at 37°C [13]. The hydrolysis kinetics are pH-dependent, with the time for 10% loss of initial concentration at 130.5°C being approximately 4 seconds at pH 10.59, 3 minutes at pH 8.9, and 40 minutes at pH 6.58 [13].

Storage recommendations include maintenance at room temperature in cool, dark conditions [3] [4]. The compound should be stored under inert gas to prevent air-sensitive degradation [4]. The optimal pH range for stability during sterilization procedures is 3-6 [13].

| Property | Value | Conditions |

|---|---|---|

| Vapor Pressure | <1 hPa | 20°C |

| Vapor Pressure | 0.0±0.6 to 7.00×10⁻² mmHg | 25°C |

| Atmospheric Stability | Stable under normal conditions | Room temperature |

| Sterilization Stability | Stable | pH 3-6, up to 150°C |

| Hydrolysis Rate | pH dependent | Alkaline conditions accelerate |

pKa Analysis and pH-Dependent Behavior

The acid-base behavior of methyl 4-hydroxybenzoate has been characterized through ultraviolet spectral analysis, revealing distinct dissociation constants [20]. The apparent first dissociation constant (pK₁) is 4.53 at 25°C, while the second dissociation constant (pK₂) is 9.33 at 25°C [20]. These values correspond to the carboxylic acid functionality and phenolic hydroxyl group, respectively.

The phenol group specifically exhibits a pKa ranging from 8.4 to 8.47 [21] [22], with variations depending on the specific measurement conditions and ionic strength. The pH of a saturated aqueous solution is 5.8 at 20°C [15], indicating the compound's weakly acidic nature in aqueous systems.

pH-dependent behavior significantly influences the compound's stability and reactivity. Under acidic conditions, methyl 4-hydroxybenzoate remains stable, but alkaline conditions promote hydrolysis [13]. The hydrolysis rate is temperature-dependent, with increased rates at elevated temperatures and higher pH values [13].

The sodium salt form of methyl 4-hydroxybenzoate exhibits a pKa of 8.4 at 20°C and produces alkaline solutions with pH values of 9.7-10.3 for 1g/L aqueous solutions [22]. This indicates substantial ionization of the phenolic group under these conditions.

Frontier orbital studies suggest that the compound reacts in its dianionic form in enzymatic systems, with the substrate's dianionic state being predominant at pH 8 [23]. This pH-dependent ionization state significantly influences the compound's biological activity and interaction with enzymes [23].

| Property | Value | Temperature/Conditions |

|---|---|---|

| pK₁ (first dissociation) | 4.53 | 25°C |

| pK₂ (second dissociation) | 9.33 | 25°C |

| pKa (phenol group) | 8.4-8.47 | 20°C |

| pH of saturated solution | 5.8 | 20°C |

| Stability pH range | 3-6 | Sterilization conditions |

| Sodium salt pH | 9.7-10.3 | 1g/L aqueous solution |

Conventional Esterification Protocols

The synthesis of methyl 4-hydroxybenzoate predominantly relies on esterification reactions that convert 4-hydroxybenzoic acid to its corresponding methyl ester. The most widely employed conventional approaches encompass several distinct methodologies, each offering specific advantages in terms of yield, reaction conditions, and operational simplicity.

Fischer Esterification Methodology

The Fischer esterification represents the foundational approach for methyl 4-hydroxybenzoate synthesis, involving the direct reaction between 4-hydroxybenzoic acid and methanol in the presence of an acid catalyst [1]. This classical method operates through a nucleophilic acyl substitution mechanism wherein the carbonyl carbon of the carboxylic acid becomes activated through protonation, facilitating nucleophilic attack by the alcohol [2]. The standard protocol involves dissolving 4-hydroxybenzoic acid in excess methanol with concentrated sulfuric acid as the catalyst, typically requiring 6-8 hours of reflux at 60-65°C to achieve yields of 75-85% [1] [3].

The mechanistic pathway begins with protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of methanol on the activated carbonyl carbon [2]. Subsequent proton transfer and elimination of water yield the desired methyl ester product [4]. The equilibrium nature of this reaction necessitates the use of excess methanol or water removal to drive the reaction toward product formation [5].

Thionyl Chloride Activation Method

An alternative conventional approach employs thionyl chloride as an activating agent, offering superior reaction efficiency and higher yields compared to direct esterification [1]. This methodology involves the initial conversion of 4-hydroxybenzoic acid to its corresponding acid chloride using thionyl chloride, followed by subsequent reaction with methanol to produce the methyl ester [6]. The procedure demonstrates remarkable efficiency, achieving yields of 85-95% within 3 hours under ambient to reflux conditions [1].

The representative procedure involves treating 4-hydroxybenzoic acid with thionyl chloride under ice-cooling conditions, followed by dropwise addition over 10 minutes and subsequent stirring for 3 hours [1]. The methodology offers advantages including shorter reaction times, higher yields, and elimination of water formation issues inherent in direct esterification approaches [1].

Enhanced Acid-Catalyzed Protocols

Modern variations of conventional esterification employ alternative acid catalysts to improve reaction efficiency and environmental compatibility [7]. para-Toluenesulfonic acid serves as an effective alternative catalyst, providing yields of 80-88% under slightly elevated temperatures of 80-90°C over 4-6 hours [7]. These protocols demonstrate comparable efficiency to traditional sulfuric acid catalysis while offering advantages in terms of catalyst recovery and environmental impact [7].

Microwave-Assisted Esterification

Contemporary approaches incorporate microwave heating technology to accelerate conventional esterification reactions [8]. This methodology employs concentrated sulfuric acid catalysis under microwave irradiation at temperatures ranging from 80-120°C, achieving yields of 85-92% within 0.5-2 hours [8]. The microwave-assisted approach offers significant advantages in terms of reaction time reduction and energy efficiency while maintaining excellent product quality [8].

Catalytic Optimization Strategies

The development of advanced catalytic systems has significantly enhanced the efficiency, selectivity, and environmental sustainability of methyl 4-hydroxybenzoate synthesis. Modern catalytic approaches encompass heterogeneous catalysts, ionic liquids, deep eutectic solvents, and enzymatic systems, each offering distinct advantages for industrial applications.

Heterogeneous Acid Catalyst Systems

Heterogeneous acid catalysts, particularly ion exchange resins such as Amberlyst-15, provide excellent alternatives to homogeneous acid catalysts [7]. These systems operate effectively at temperatures of 60-80°C, achieving selectivities exceeding 95% with excellent reusability characteristics spanning more than 10 reaction cycles [7]. The heterogeneous nature facilitates easy catalyst separation and recovery, significantly reducing downstream processing requirements and environmental impact [7].

The mechanistic advantages of heterogeneous catalysts include localized acid sites that promote efficient protonation of the carboxylic acid substrate while minimizing side reactions [7]. The solid catalyst framework provides thermal stability and resistance to deactivation, enabling prolonged operational periods without catalyst replacement [7].

Deep Eutectic Solvent Catalysis

Deep eutectic solvents represent a revolutionary approach to catalytic esterification, offering dual functionality as both solvent and catalyst systems [7]. The para-toluenesulfonic acid and benzyl triethyl ammonium chloride deep eutectic solvent system demonstrates exceptional catalytic activity, achieving conversions exceeding 88% at operating temperatures of 80-100°C [7]. These systems exhibit outstanding reusability characteristics, maintaining catalytic activity through more than 15 reaction cycles [7].

The environmental advantages of deep eutectic solvents include biodegradability, low toxicity, and facile preparation from readily available starting materials [7]. The hydrogen bonding interactions between components provide unique solvation environments that enhance reaction rates while suppressing undesired side reactions [7].

Ionic Liquid Catalyst Systems

Ionic liquids serve as effective catalytic media for methyl 4-hydroxybenzoate synthesis, offering tunable properties through structural modification of cation and anion components [9]. Various ionic liquid formulations achieve selectivities of 85-92% under operating temperatures of 60-100°C with good reusability spanning 8-12 cycles [9]. The negligible vapor pressure of ionic liquids eliminates solvent evaporation issues while providing excellent thermal stability [9].

Enzymatic Catalysis Approaches

Enzymatic catalysis represents the most environmentally sustainable approach to methyl 4-hydroxybenzoate synthesis, employing lipase enzymes to catalyze esterification reactions under mild conditions [10]. Lipase B from Candida antarctica demonstrates exceptional activity for transesterification reactions, achieving selectivities exceeding 99% at operating temperatures of 40-60°C [10]. The enzyme exhibits approximately 25-fold higher activity for transesterification compared to direct esterification, making it particularly suitable for industrial applications [10].

The enzymatic approach offers significant advantages including operation under mild conditions, excellent selectivity, and complete biodegradability [10]. However, enzyme stability and reusability remain limiting factors, with typical operational periods spanning 3-5 cycles before enzyme replacement becomes necessary [10].

Industrial-Scale Manufacturing Processes

The commercial production of methyl 4-hydroxybenzoate requires robust manufacturing processes capable of delivering consistent product quality while maintaining economic viability. Industrial-scale synthesis encompasses various reactor configurations, process control systems, and operational strategies optimized for large-scale production.

Batch Processing Systems

Traditional industrial manufacturing employs batch processing in large-scale reactors equipped with comprehensive heating, cooling, and agitation systems [11]. Industrial-scale batch reactors typically accommodate batch sizes exceeding 1000 moles, requiring 12-24 hours for complete conversion [11]. These systems incorporate steam heating with integrated cooling coils to maintain precise temperature control throughout the reaction cycle [11].

The batch processing approach offers advantages including operational flexibility, product quality consistency, and straightforward scale-up from laboratory procedures [11]. Quality control integration occurs through real-time monitoring systems that track reaction progress, temperature profiles, and product formation rates [11].

Continuous Flow Manufacturing

Advanced industrial facilities increasingly employ continuous flow processing to enhance production efficiency and product consistency . Continuous flow reactors achieve residence times of 15-30 minutes while maintaining steady-state operation for extended periods . These systems incorporate integrated heat exchangers and inline analytical systems to ensure optimal reaction conditions and product quality .

The continuous flow approach provides several advantages including improved heat and mass transfer, enhanced safety profiles, precise parameter control, and seamless integration of multiple processing steps . Space-time yields in continuous systems typically exceed batch processing by factors of 5-10, significantly improving overall production efficiency .

Process Control and Monitoring

Industrial manufacturing systems incorporate sophisticated process control technologies to ensure consistent product quality and operational efficiency [11]. Real-time monitoring systems track critical parameters including temperature, pressure, reactant concentrations, and product formation rates [11]. Advanced process control algorithms automatically adjust operating conditions to maintain optimal reaction performance while minimizing energy consumption and waste generation [11].

The integration of inline analytical techniques enables immediate detection of process deviations and automatic corrective actions [11]. These systems significantly reduce production variability while improving overall process reliability and product quality consistency [11].

Purification Techniques and Quality Control Measures

The production of pharmaceutical and cosmetic-grade methyl 4-hydroxybenzoate requires sophisticated purification techniques and comprehensive quality control measures to ensure product purity and compliance with regulatory standards.

Recrystallization Purification

Recrystallization represents the most widely employed purification technique for methyl 4-hydroxybenzoate, utilizing methanol-water solvent systems to achieve purities of 98-99% [13] [14]. The process involves dissolution of crude product in hot methanol followed by controlled cooling and water addition to induce crystallization [13]. Recovery yields typically range from 85-92%, with the purified product meeting pharmaceutical purity standards [14].

The recrystallization process effectively removes impurities through selective crystallization of the desired product while maintaining impurities in solution [13]. Multiple recrystallization cycles can achieve purities exceeding 99.5% when required for specialized applications [13].

Chromatographic Purification

Column chromatography provides the highest purity levels achievable through conventional purification techniques, routinely achieving purities exceeding 99.5% [15]. Ethyl acetate-hexane solvent systems enable effective separation of methyl 4-hydroxybenzoate from structural isomers and reaction by-products [15]. Although recovery yields of 80-88% are lower than recrystallization, the superior purity levels justify this approach for high-value applications [15].

Liquid-Liquid Extraction

Liquid-liquid extraction using ethyl acetate-water systems provides an efficient method for initial purification and concentration of methyl 4-hydroxybenzoate from reaction mixtures [16]. This technique achieves purities of 95-98% with excellent recovery yields of 90-95% [16]. The method serves as an effective preliminary purification step before final recrystallization or chromatographic purification [16].

Quality Control Analytical Methods

Comprehensive quality control programs employ multiple analytical techniques to ensure product compliance with specifications [17] [18]. High-performance liquid chromatography serves as the primary analytical method, utilizing 280 nm UV detection to achieve detection limits of 0.1 μg/mL with precision below 1.0% relative standard deviation [17] [18]. Analysis times of 15-25 minutes enable efficient quality control testing throughout the production process [17] [18].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and impurity identification [19]. Both 1H and 13C NMR techniques in DMSO-d6 solvent achieve detection limits of 0.1% for structural impurities [19]. Infrared spectroscopy enables rapid functional group identification and verification of product identity [20].

Melting point determination serves as a simple yet effective identity confirmation technique, with acceptance criteria typically requiring melting points between 125-128°C [21] [22]. The capillary tube method provides precision within ±0.5°C for reliable product identification [21] [22].

Regulatory Compliance Standards

Pharmaceutical-grade methyl 4-hydroxybenzoate must comply with multiple pharmacopeial standards including United States Pharmacopeia, European Pharmacopoeia, British Pharmacopoeia, Chinese Pharmacopoeia, Japanese Pharmacopoeia, and National Formulary specifications [23] [22]. These standards require minimum purities of 99.0-100.5% by HPLC analysis with corresponding acidimetric assay results of 99.0-102.0% [23] [22].

Additional quality control parameters include residue on ignition limits below 0.1%, controlled residual solvent levels, and comprehensive impurity profiling [24]. Microbiological testing ensures absence of pathogenic organisms while maintaining specified preservative efficacy [23].

Purity

Physical Description

Almost odourless, small colourless crystals or white crystalline powder

Colorless or white solid; [HSDB] White odorless powder; [MSDSonline]

Solid

Color/Form

Colorless crystals or white crystalline powder

Needles from dil alcohol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

275.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Taste

LogP

1.96

log Kow = 1.96

Odor

Decomposition

Appearance

Melting Point

125.2 °C

131 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1109 of 3199 companies. For more detailed information, please visit ECHA C&L website;

Of the 25 notification(s) provided by 2090 of 3199 companies with hazard statement code(s):;

H315 (84.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (14.35%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

After methyl paraben is intravenously infused into the dog, nonhydrolyzed methyl paraben is found in brain, spleen, and pancreas. In liver, kidney, and muscle, it is immediately hydrolyzed to p-hydroxybenzoic acid ... Six hours after oral administration of 1.0 g/kg to dogs, the peak plasma concentration of free and total methyl paraben (630 and 867 ug/cu cm) is reached. After 48 hr, the vast majority was eliminated.

The excretion and metabolism of methylparaben were monitored in 6 preterm infants after they had received multiple doses of a gentamicin formulation containing paraben preservatives. The recovery of the paraben from urine averaged 82.6%. The urinary excretion ranged from 13.2 to 88.1%.

... a study /was conducted/ using human volunteers in which the levels of methylparaben in the stratum corneum were measured. Cosmetic emulsions containing 0.15, 0.25, and 0.5% (w/v) methylparaben were applied one time to the forearm (42 sq cm) of one male and one female subject. At 1, 2, 5, and 12 hr after application, a small area was cleaned of emulsion using wet cotton and methylparaben was extracted by application of a glass cylinder (3.1 sq cm) with 0.5 mL ethanol for 25 min. Methylparaben concentrations were determined in the ethanol solvent using HPLC (for the 1, 2, and 5 hr durations) and GC/MS for other treatments. ... For the single application, methylparaben reached its peak 1 - 2 hr after application (peak was slightly higher for each higher use concentration) and returned to baseline after 12 hr. /In another study,/ healthy Japanese adults (one male, eleven female) applied a lotion only (6 subjects) or a lotion and an emulsion (6 subjects) containing Methylparaben (concentration not stated) twice a day for 1 month. Concentrations of methylparaben in the stratum corneum were determined as above using GC/MS before the first application, at 1, 2, 3, and 4 weeks, and 2 days after stopping. ... Repeated applications resulted in an increase in methylparaben concentration in the stratum corneum over time for both the lotion application and the lotion plus emulsion application. After 2 days, methylparaben had returned to pretreatment levels.

For more Absorption, Distribution and Excretion (Complete) data for METHYLPARABEN (7 total), please visit the HSDB record page.

Metabolism Metabolites

By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /4-Hydroxybenzoates (Parabens)/

/This study examined/ the metabolic fate of methylparaben in rabbits. The compound was given by gastric intubation, and urine was analyzed by paper chromatography. Three major metabolites, p-hydroxybenzoic acid, p-hydroxyhippuric acid, and p-carboxyphenyl glucuronide, as well as two minor metabolites, p-hydroxybenzoyl glucuronide and p-carboxyphenyl sulfate, were identified. Rabbits given orally 0.4 or 0.8 g/kg methylparaben, ethylparaben, propylparaben, or butylparaben excreted only 0.2 to 0.9% of the unchanged ester by 24 hr. Urinary excretion of p-hydroxybenzoic acid was slower with increasing carbon chain length of the paraben alkyl group. Excretion of the conjugated acid was approximately that of the free acid. At 24 hr following paraben administration, 25 to 39% was recovered as p-hydroxybenzoic acid, 15 to 29% as the glycine conjugate, 5 to 8% as the ester glucuronide, 10 to 18% as the ether glucuronide, and 7 to 12% as the sulfate.

The metabolism of methylparaben, ethylparaben, and propylparaben was studied in rats. Animals were given orally 100 mg of ester. Blood and urine were collected regularly and analyzed by paper chromatography. Paraben metabolites were identified in the urine 30 minutes after dosing. No unchanged paraben was detected. Ninety minutes after dosing, excretion of metabolites was maximum; thereafter, excretion decreased. p-Hydroxyhippuric acid appeared in the urine after 30 minutes; its concentration then increased evenly during the next 4 hr. The glucuronide and ethereal sulfate metabolites appeared only between 30 and 75 minutes postingestion. After 90 minutes, 67 to 75% of the total paraben dose was excreted as p-hydroxybenzoic acid, 10 to 12.5% as p-hydroxyhippuric acid, and 8 to 10% as glucuronyl derivatives. The concentration of free p-hydroxybenzoic acid in the blood remained extremely low. A continuous rise occurred within the first hour, but the concentration thereafter decreased and leveled off 1 to 2 hr after ingestion. The authors concluded that there were two stages of paraben detoxification: (1) absorption of paraben and excretion in urine of p-hydroxybenzoic acid, and (2) metabolic detoxification by glucuronic-, sulfo-, and glycino-conjugation.

For more Metabolism/Metabolites (Complete) data for METHYLPARABEN (10 total), please visit the HSDB record page.

Wikipedia

Tiaprofenic_acid

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Cosmetics -> Preservative

Methods of Manufacturing

It is produced by the methanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid, with subsequent distillation.

Parabens are prepared by esterifying PHBA /parahydroxybenzoic acid/ with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol. The acid is then neutralized with caustic soda, and the product is crystallized by cooling, centrifuged, washed, dried under vacuum, milled, and blended. /Parabens/

General Manufacturing Information

Benzoic acid, 4-hydroxy-, methyl ester: ACTIVE

The parabens are most active against molds and yeasts. They are less effective against bacteria, especially gram-negative bacteria. /Parabens/

Analytic Laboratory Methods

Determination of methylparaben in liquid pharmaceutical preparations by HPLC.

Analyte: methylparaben; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: methylparaben; matrix: chemical purity; procedure: addition of sodium hydroxide; potentiometric titration of excess sodium hydroxide with sulfuric acid until the second point of inflection and comparison to standards

For more Analytic Laboratory Methods (Complete) data for METHYLPARABEN (9 total), please visit the HSDB record page.

Storage Conditions

Interactions

... /The authors/ investigated the effects of ultraviolet-B (UVB) exposure on methylbaraben (MP)-treated human skin keratinocytes. HaCaT keratinocyte was cultured in MP-containing medium for 24 hr, exposed to UVB (15 or 30 mJ/cm2) and further cultured for another 24 hr. Subsequent cellular viability was quantified by MTT-based assay and cell death was qualified by fluorescent microscopy and flow cytometry. ... Practical concentrations of MP (0.003%) had a little or no effect on cellular viability, oxidative stress, nitric oxide (NO) production, lipid peroxidation and activation of nuclear transcription factors in HaCaT keratinocytes. Low-dose UVB also had little or no effect on these parameters in HaCaT keratinocytes. However, UVB exposure significantly increased cell death, oxidative stress, NO production, lipid peroxidation and activation of transcription factors in MP-treated HaCaT keratinocytes. These results indicate that MP, which has been considered a safe preservative in cosmetics, may have harmful effects on human skin when exposed to sunlight.

It has been hypothesized recently that succinylcholine-associated increases in intracranial pressure (ICP) are caused by the paraben preservatives contained in multidose vials. /The authors/ tested that hypothesis in a standard feline model to determine the effects on ICP of equal-volume injections of preservative-free succinylcholine, succinylcholine with preservatives from multi-dose vials that contain both propylparaben and methylparaben, these preservatives alone at five times the dose contained in the succinylcholine, and normal saline. The preservatives alone increased ICP by 0.08 +/- 0.08 mm Hg (+/- standard error; not significant). Normal saline had no effect on ICP. Preservative-free succinylcholine and succinylcholine with preservatives increased ICP by 4.2 +/- 0.10 and 3.8 +/- 0.07 mm Hg respectively (P less than 0.01 compared to the preservatives alone and normal saline). The 99% upper confidence limit for the increase in ICP induced by the preservatives alone was 0.42 mm Hg. This result suggests /, to the authors/ that parabens do not cause or substantially augment the ICP increase associated with succinylcholine administration.

To evaluate the influence of an extract of Genista tinctoria L. herba (GT) or methylparaben (MP) on histopathological changes and 2 biomarkers of oxidative stress in rats subchronicly exposed to bisphenol A (BPA). Adult female Wistar rats were orally exposed for 90 d to BPA (50 mg/kg), BPA+GT (35 mg isoflavones/kg) or BPA+MP (250 mg/kg). Plasma and tissue samples were taken from liver, kidney, thyroid, uterus, ovary, and mammary gland after 30, 60, and 90 d of exposure respectively. Lipid peroxidation and in vivo hydroxyl radical production were evaluated by histological analysis along with malondialdehyde and 2,3-dihydroxybenzoic acid detection. The severity of histopathological changes in liver and kidneys was lower after GT treatment than after BPA or BPA+MP treatment. A minimal thyroid receptor antagonist effect was only observed after BPA+MP treatment. The abnormal folliculogenesis increased in a time-dependent manner, and the number of corpus luteum decreased. No significant histological alterations were found in the uterus. The mammary gland displayed specific estrogen stimulation changes at all periods. Both MP and GT revealed antioxidant properties reducing lipid peroxidation and BPA-induced hydroxyl radical generation. GT L. extract ameliorates the toxic effects of BPA and is proved to have antioxidant potential and antitoxic effect. MP has antioxidant properties, but has either no effect or exacerbates the BPA-induced histopathological changes.

For more Interactions (Complete) data for METHYLPARABEN (7 total), please visit the HSDB record page.

Stability Shelf Life

Parabens are stable against hydrolysis during autoclaving & resist saponification /Parabens/

Calcium salts /are/ stable; sodium salts /are/ unstable. /Parabens/

Dates

Mn(II)-Mn(III)-Mn(IV) redox cycling inhibits the removal of methylparaben and acetaminophen mediated by horseradish peroxidase: New insights into the mechanism

Zhimin Gong, Gaobo Wang, Huanhuan Shi, Shuai Shao, Mengjie Wang, Kun Lu, Shixiang GaoPMID: 34029809 DOI: 10.1016/j.scitotenv.2021.147788

Abstract

Catalyzed oxidative coupling reactions mediated by enzyme have been proposed as an effective remediation strategy to remove micropollutants, however, little is known about how the Mn(II) redox cycling affects the horseradish peroxidase (HRP)-mediated reactions in wastewater treatment. Here, we explored the removal of two pharmaceuticals and personal care products (PPCPs), methylparaben (MeP) and acetaminophen (AAP), in HRP-mediated reaction system with dissolved Mn (II). It was found that the conversion rate of AAP was about 284 times higher than that of MeP, and Mn (II) significantly inhibited HRP-catalyzed MeP removal but had little influence on that of AAP. X-ray photoelectron spectroscopy (XPS) and theoretical calculations demonstrated that HRP converted Mn(II) into Mn(III), and then generated MnOcolloid, which inhibited the removal of the substrates. Moreover, the results of theoretical calculations also showed that the binding energy between HRP and Mn was 27.68 kcal/mol, which was higher than that of MeP (25.24 kcal/mol) and lower than that of AAP (30.19 kcal/mol). Therefore, when MeP and Mn (II) coexisted in the reaction system, HRP preferentially reacted with Mn(II), which explained the different impacts of Mn (II) on the removal of MeP and AAP. Additionally, Mn (II) significantly altered the product distribution by decreasing the amount of polymerization products. Overall, our work here revealed the roles of Mn (II) in the removal of MeP and AAP mediated by HRP, having strong implications for an accurate assessment of the influence of Mn(II) redox cycling on the removal of PPCPs in wastewater treatment.

Toxicity and sublethal effects of methylparaben on zebrafish (Danio rerio) larvae and adults

Larissa Cristine de Carvalho Penha, Regina Coimbra Rola, Flávio Manoel da Silva Junior, Camila de Martinez Gaspar MartinsPMID: 33866511 DOI: 10.1007/s11356-021-12800-5

Abstract

Among the parabens, methylparaben (MeP) is the most commonly found in personal care products. Due to the continuous use of MeP and low removal efficiency by wastewater treatment plants (WWTPs), it reaches aquatic environments, where it is incorporated by organisms inhabiting these waters. The present study aimed to evaluate the effects of MeP on the zebrafish Danio rerio larvae and adults through toxicity tests and physiological and biochemical biomarkers in order to assess possible harmful effects of MeP. For biomarker measurements, fish were exposed to the environmental concentration of 30 μg/L of MeP and the non-effect concentration (NOEC) estimated for larvae (60 mg/L) and adult (50 mg/L) in toxicity tests. The median lethal concentration (LC) of MeP was 105.09 mg/L for adults and 211.12 mg/L for larvae. These values unexpectedly indicated that adults were more sensitive to MeP compared to larvae. In adult fish, exposure to 50 mg/L MeP induced a significant decrease in phase 1 biotransformation (ethoxyresorufin O-deethylase activity) and an increase in lipoperoxidation (LPO) in gills, as well as an increase in frequency of micronuclei in erythrocytes of these fish. Biomarkers results were integrated (integrated biomarker response [IBR] index), and it observed lower IBR scores in tissues of fish exposed to MeP, suggesting a suppression of biological responses. In addition, LPO contributed mostly to the IBR score estimated for gills of fish exposed to 50 mg/L MeP. Based on LPO quantity, sublethal exposure of MeP (30 μg/L and 60 mg/L) did not cause toxicity to larvae. Hence, we investigated whether the difference in sensitivity between adults and larvae could be associated with the antimicrobial action of MeP that could affect the intestinal microbiota of adults. We only found an increase in the number of carbon sources consumed by them without effects on diversity and abundance. This outcome can be considered an adaptation to environmental stress, but not a negative effect. However, the LPO and genotoxicity caused by MeP to zebrafish adults call direct attention to the importance of regulating the presence of this compound in the environment and improve cleaning processes adopted by WWTP.

Methylparaben chlorination in the presence of bromide ions and ammonia: kinetic study and modeling

Pamela Abdallah, Florence Dossier-Berne, Nathalie Karpel Vel Leitner, Marie DebordePMID: 33599931 DOI: 10.1007/s11356-020-11503-7

Abstract

The impacts of chlorination on methylparaben (MP) removal, as well as of bromide and ammonia on the MP elimination kinetics, were studied. Bromide and ammonia react with chlorine and are promptly transformed into bromine and chloramines, respectively. Rate constants of chlorine, bromine, and monochloramine with MP were determined under different pH conditions. At pH 8.5, the apparent second-order rate constants of MP reactions with chlorine and bromine were found to be 3.37(±0.50) × 10and 2.37 (±0.11) × 10

M

.s

for k

and k

, respectively, yet there was low reactivity with monochloramine ([Formula: see text] = 0.045 M

.s

). Regarding chlorination and bromination, in order to gain further insight into the observed pH-dependence of the reaction, the elementary reactions were considered and the corresponding second-order rate constants were calculated. The experimental and modeled values were quite consistent under these conditions. Then, chlorination experiments with different bromide and/or ammonia concentrations were performed to assess the impact of inorganic water content on MP elimination and a kinetic model was designed to assess MP degradation. Under these conditions, MP degradation was found to be enhanced in the presence of bromide whereas it was inhibited in the presence of ammonia, and the overall impact was pH dependent.

Degradation of aqueous methylparaben by non-thermal plasma combined with ZnFe

Jingwei Feng, Peng Nian, Lu Peng, Aiyong Zhang, Yabing SunPMID: 33460902 DOI: 10.1016/j.chemosphere.2021.129575

Abstract

Non-thermal plasma (NTP) combined with zinc ferrite-reduced graphene oxide (ZnFeO

-rGO) nanocomposites were used for the degradation of aqueous methylparaben (MeP). ZnFe

O

-rGO nanocomposites were prepared using the hydrothermal method, with the structure and photoelectric properties of nanocomposites then characterized. The effects of discharge power, initial MeP concentration, initial pH, and air flow rate on MeP degradation efficiency were investigated, and the multi-catalytic mechanism and MeP degradation pathways were established. Results showed that ZnFe

O

-rGO nanocomposites with a 10%:90% mass ratio of GO:ZnFe

O

had an optimal catalytic effect. The MeP degradation efficiency of NTP combined with ZnFe

O

-rGO (10 wt%), was approximately 25% higher than that of NTP alone. Conditions favorable for MeP degradation included higher discharge power, lower MeP concentration, neutral pH value, and higher air flow rate. The degradation of MeP by NTP combined with ZnFe

O

-rGO nanocomposites followed pseudo-first-order kinetics. O

, •OH, H

O

and O

were found to play important roles in the MeP degradation, as part of the multi-catalytic mechanism of NTP combined with ZnFe

O

-rGO nanocomposites. MeP degradation pathways were proposed based on the degradation intermediates detected by gas chromatography mass spectrometry, including demethylation, hydroxylation, carboxylation, ring-opening, and mineralization reactions. The prepared ZnFe

O

-rGO nanocomposites provide an approach for improved contaminant degradation efficiency, with reduced energy consumption in the NTP process.

Assessing potential indicator of endocrine-disrupting property of chemicals using soil invertebrates

Jin Il Kwak, Youn-Joo AnPMID: 33753303 DOI: 10.1016/j.cbpc.2021.109036

Abstract

Vitellogenin has been regarded as an acceptable indicator for evaluating the endocrine-disrupting property of chemicals using fish. However, the endocrine-disrupting property of chemicals has been rarely evaluated using soil species. This study aimed to find evidence that endocrine-disrupting chemicals (including the natural hormones estradiol and dihydrotestosterone) can affect the reproductive organs of earthworms. Earthworms were exposed to 17β-estradiol, dihydrotestosterone, bisphenol A, and methylparaben for seven days. The four EDCs inhibited normal oogenesis and maturation of oocytes in earthworm ovary, and dihydrotestosterone and bisphenol A were observed to damage earthworm seminal vesicle tissues and inhibit normal spermatogenesis. The evidence showed that the tested EDCs have an adverse effect on female and male reproductive systems of soil invertebrates. The results suggest that the evaluations of oogenesis and spermatogenesis in the ovary and seminal vesicles of earthworms are useful indicators for investigating the endocrine-disrupting property of chemicals. Additionally, our results encourage further studies on developing novel indicators using soil invertebrates to evaluate the effects of the toxicity of endocrine-disrupting chemicals on the soil ecosystem.Methyl Paraben and Carbamazepine in Water and Striped Catfish (Pseudoplatystoma magdaleniatum) in the Cauca and Magdalena Rivers

Sylvia M Cacua-Ortiz, Néstor J Aguirre, Gustavo A PeñuelaPMID: 33084912 DOI: 10.1007/s00128-020-03028-z

Abstract

Between 2017 and 2019, samplings were carried out in the San Jorge, Cauca and Magdalena River basins in Colombia, to determine the presence of methyl paraben and carbamazepine in water and Pseudoplatystoma magdaleniatum. For the analysis of the samples, a validation of the analytical method was performed, following the EPA method 1694 (Pharmaceutical and personal care products in water), with slight modifications. This was done by liquid-chromatography tandem mass spectrometry, for quantification of methyl paraben and carbamazepine, including parameters of linearity, accuracy precision and veracity. Carbamazepine was found in the Magdalena River at 8.03 ± 0.01 µg/L in transition season. In fish samples, methyl paraben and carbamazepine were detected in a range between 32 and 90.80 µg/kg in transition and dry seasons.Nipagin-Functionalized Porphyrazine and Phthalocyanine-Synthesis, Physicochemical Characterization and Toxicity Study after Deposition on Titanium Dioxide Nanoparticles P25

Dariusz T Mlynarczyk, Daniel Ziental, Emil Kolasinski, Lukasz Sobotta, Tomasz Koczorowski, Jadwiga Mielcarek, Tomasz GoslinskiPMID: 34062815 DOI: 10.3390/molecules26092657

Abstract

Aza-porphyrinoids exhibit distinct spectral properties in UV-Vis, and they are studied in applications such as photosensitizers in medicine and catalysts in technology. The use of appropriate peripheral substituents allows the modulation of their physicochemical properties. Phthalocyanine and sulfanyl porphyrazine octa-substituted with 4-(butoxycarbonyl)phenyloxy moieties were synthesized and characterized using UV-Vis and NMR spectroscopy, as well as mass spectrometry. A comparison of porphyrazine with phthalocyanine aza-porphyrinoids revealed that phthalocyanine macrocycle exhibits higher singlet oxygen generation quantum yields, reaching the value of 0.29 in DMF. After both macrocycles had been deposited on titanium dioxide nanoparticles P25, the cytotoxicities and photocytotoxicities of the prepared materials were studied using a Microtoxacute toxicity test. The highest cytotoxicity occurred after irradiation with a red light for the material composed of phthalocyanine deposited on titania nanoparticles.

Enhanced visible light-driven photocatalytic activity of reduced graphene oxide/cadmium sulfide composite: Methylparaben degradation mechanism and toxicity

Harshavardhan Mohan, Vaikundamoorthy Ramalingam, Natesan Karthi, Sundaramoorthy Malathidevi, Taeho Shin, Janaki Venkatachalam, Kamala-Kannan SeralathanPMID: 33045558 DOI: 10.1016/j.chemosphere.2020.128481

Abstract

Reduced graphene oxide/cadmium sulfide (RGOCdS) nanocomposite synthesized through solvothermal process was used for methylparaben (MeP) degradation. The crystallinity of the nanocomposite was ascertained through X-ray diffraction. High resolution transmission electron microscope (HRTEM) results proved the absence of any free particle beyond the catalyst surface ensuring the composite nature of the prepared material. The enhancement in the activity on doping with RGO was substantiated by diffuse reflectance spectroscopy (DRS-UV). It is evident from the photocatalytic degradation experiments that RGOCdS is more efficient than pure CdS. Maximum MeP degradation (100%) was achieved after 90 min of irradiation with 750 mg/L RGOCdS dosage at an acidic pH of 3, for an initial MeP concentration of 30 mg/L. The degradation mechanism substantiated through HPLC-MS/MS analysis showed the complete degradation of MeP without any residual intermediaries. The catalyst could be sustained and reused for up to 9 cycles of usage. Phytotoxicity and mycotoxicity results evidently ascertain the environmental implications of the photocatalyst material.Determination of Intact Parabens in the Human Plasma of Cancer and Non-Cancer Patients Using a Validated Fabric Phase Sorptive Extraction Reversed-Phase Liquid Chromatography Method with UV Detection

Anthi Parla, Eirini Zormpa, Nikolaos Paloumpis, Abuzar Kabir, Kenneth G Furton, Željka Roje, Victoria Samanidou, Ivana Vinković Vrček, Irene PanderiPMID: 33799523 DOI: 10.3390/molecules26061526

Abstract

Parabens have been widely employed as preservatives since the 1920s for extending the shelf life of foodstuffs, medicines, and daily care products. Given the fact that there are some legitimate concerns related to their potential multiple endocrine-disrupting properties, the development of novel bioanalytical methods for their biomonitoring is crucial. In this study, a fabric phase sorptive extraction reversed-phase liquid chromatography method coupled with UV detection (FPSE-HPLC-UV) was developed and validated for the quantitation of seven parabens in human plasma samples. Chromatographic separation of the seven parabens and-hydroxybenzoic acid was achieved on a semi-micro Spherisorb ODS1 analytical column under isocratic elution using a mobile phase containing 0.1% (

/

) formic acid and 66% 49 mM ammonium formate aqueous solution in acetonitrile at flow rate 0.25 mL min

with a 24-min run time for each sample. The method was linear at a concentration range of 20 to 500 ng mL

for the seven parabens under study in human plasma samples. The efficiency of the method was proven with the analysis of 20 human plasma samples collected from women subjected to breast cancer surgery and to reconstructive and aesthetic breast surgery. The highest quantitation rates in human plasma samples from cancerous cases were found for methylparaben and isobutylparaben with average plasma concentrations at 77 and 112.5 ng mL

. The high concentration levels detected agree with previous findings for some of the parabens and emphasize the need for further epidemiological research on the possible health effects of the use of these compounds.